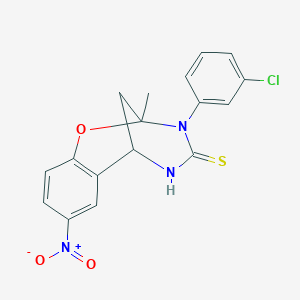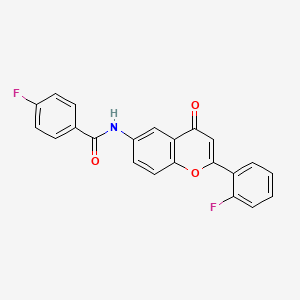
(2,6-二甲基吗啉基)(1-(3-氟苄基)-3-((3-氟苄基)氧基)-1H-吡唑-4-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,6-dimethylmorpholino)(1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C24H25F2N3O3 and its molecular weight is 441.479. The purity is usually 95%.
BenchChem offers high-quality (2,6-dimethylmorpholino)(1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,6-dimethylmorpholino)(1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成与结构分析
杂环化合物领域的研究,如吡唑和吗啉,通常会探索它们的合成和结构表征,因为它们具有潜在的生物活性。例如,Benaka Prasad 等人 (2018) 制备了一种含吗啉基团的化合物,并通过各种光谱方法和 X 射线衍射分析了其结构,突出了分子构象和分子间相互作用在确定稳定性和潜在反应性中的重要性 (Benaka Prasad 等人,2018)。
抗肿瘤活性
具有吡唑和氟苄基的化合物已对其抗肿瘤活性进行了评估。唐等人(2018 年)合成了 3-氨基-4-吗啉基-1H-吲唑-1-基(3-氟苯基)甲酮衍生物,并测试了其对各种癌细胞系的抑制作用,证明了此类结构在开发抗癌剂中的潜力 (唐等人,2018)。
抗氧化性能
包含吗啉基和苯基的衍生物的合成与抗氧化性能有关。Çetinkaya 等人 (2012) 合成了包含二羟基苯基和三羟基苯基的衍生物,并通过各种体外实验评估了它们的抗氧化活性。这项研究强调了结构相似的化合物作为抗氧化剂的潜力 (Çetinkaya 等人,2012)。
化学传感器
与所要求的化学物质在结构上相关的化合物已用于开发化学传感器。例如,Bartwal 等人 (2017) 描述了基于安吡酮的偶氮染料的合成,证明了它在半水性介质中用作金属离子的 pH 响应和化学可逆比色荧光探针,表明了这些分子在传感应用中的多功能性 (Bartwal 等人,2017)。
作用机制
I also found a related compound, a novel di-Mannich derivative of curcumin pyrazole, that has been synthesized through a Mannich reaction . The water solubility of this compound was evaluated and the result showed that it was three times more soluble than that of curcumin pyrazole and curcumin . This might give some insight into the pharmacokinetics of the compound you’re interested in, as the Mannich reaction is known to increase the solubility and hence the bioavailability of the drug molecule .
属性
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-[3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]pyrazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25F2N3O3/c1-16-11-28(12-17(2)32-16)24(30)22-14-29(13-18-5-3-7-20(25)9-18)27-23(22)31-15-19-6-4-8-21(26)10-19/h3-10,14,16-17H,11-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMUTKFMQBDTSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CN(N=C2OCC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-({[2,2'-bifuran]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2981026.png)


![3-(3-chloro-4-fluorophenyl)-1-(2-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2981030.png)
![N-(2,5-dimethoxyphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2981031.png)

![2-cyclopentyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B2981034.png)

![6-Bromo-1,8a-dihydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B2981039.png)
![5-Methyl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2981040.png)
